N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
Description
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside is a complex carbohydrate derivative This compound is notable for its unique structure, which includes both acetylamino and phenylmethyl groups attached to a glucopyranoside backbone
Properties
Molecular Formula |
C25H31NO6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27) |
InChI Key |
CCGROPIGBZKSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the acetylamino group. The phenylmethyl groups are then added through benzylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to remove specific functional groups or reduce the oxidation state of the compound.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halides and nucleophiles can be used under different conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and targeting.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenylmethyl groups may enhance the compound’s hydrophobic interactions, facilitating its incorporation into lipid membranes or other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Phenyl-β-D-glucopyranoside: Similar in structure but lacks the acetylamino and propenyl groups.
Phenyl-β-D-galactopyranoside: Similar to phenyl-β-D-glucopyranoside but with a different sugar unit.
Uniqueness
2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside is unique due to the presence of both acetylamino and phenylmethyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its stability, solubility, and interactions with biological molecules .
Biological Activity
N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide is a complex organic compound with significant potential in biological applications. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Synthesis
The synthesis of this compound generally involves several steps, including the protection and deprotection of hydroxyl groups, cyclization to form the oxane ring, and the introduction of the prop-2-enoxy group. This multi-step process is crucial for obtaining the desired purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial properties , making it a candidate for further development in treating infections caused by bacteria and fungi. The specific mechanisms may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
This compound has also shown potential as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : In vitro studies evaluated the compound's effectiveness against strains of Staphylococcus aureus and Candida albicans, showing a significant reduction in microbial viability compared to controls.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation, alongside increased markers of apoptosis.
Research Findings
Recent findings have highlighted the following aspects of this compound:
- Selectivity : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : Combining this compound with existing chemotherapeutics showed enhanced efficacy, indicating potential for combination therapies in oncology.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. This includes:
- Detailed mechanistic studies to elucidate its pathways of action.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
